2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one

Lipophilicity Membrane Permeability Drug Design

2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one (CAS 2034225-27-7) is a synthetic heterocyclic building block featuring a benzodioxole acetyl group linked to a 3-(pyridazin-3-yloxy)piperidine scaffold. The compound integrates a benzodioxole moiety, a pyridazine ring, and a piperidine linker, combining hydrogen-bonding capacity with conformational flexibility.

Molecular Formula C18H19N3O4
Molecular Weight 341.367
CAS No. 2034225-27-7
Cat. No. B2874707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one
CAS2034225-27-7
Molecular FormulaC18H19N3O4
Molecular Weight341.367
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CC2=CC3=C(C=C2)OCO3)OC4=NN=CC=C4
InChIInChI=1S/C18H19N3O4/c22-18(10-13-5-6-15-16(9-13)24-12-23-15)21-8-2-3-14(11-21)25-17-4-1-7-19-20-17/h1,4-7,9,14H,2-3,8,10-12H2
InChIKeySNMLSCSOXIKRFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one (CAS 2034225-27-7): A Heterocyclic Building Block for Kinase-Focused Libraries


2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one (CAS 2034225-27-7) is a synthetic heterocyclic building block featuring a benzodioxole acetyl group linked to a 3-(pyridazin-3-yloxy)piperidine scaffold . The compound integrates a benzodioxole moiety, a pyridazine ring, and a piperidine linker, combining hydrogen-bonding capacity with conformational flexibility. The pyridazin-3-yloxy substituent provides a vector for target engagement in kinase inhibitor design, while the benzodioxole group contributes to lipophilicity and metabolic stability. The compound is commercially available at 95% purity and is primarily employed as a synthetic intermediate in medicinal chemistry for the development of kinase-targeted small molecules [1].

Why Generic Substitution Fails for 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one


In-class benzodioxole-piperidine or pyridazine-piperidine compounds cannot be trivially substituted for 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one (CAS 2034225-27-7) due to substantial differences in physicochemical properties that directly impact pharmacokinetic behavior and target engagement profiles [1]. The target compound's unique combination of a benzodioxole acetyl group and a 3-(pyridazin-3-yloxy)piperidine scaffold produces a high logP of 5.98, which is markedly different from simpler analogs such as the morpholine-substituted derivative CAS 2034225-57-3 (XLogP3: -0.2) [1]. This 30-fold difference in predicted lipophilicity alters membrane permeability, tissue distribution, and metabolic soft-spot profiles. Furthermore, the target compound possesses 6 rotatable bonds versus only 2 for the morpholine analog, conferring greater conformational flexibility that can be exploited for induced-fit binding but may also increase entropic penalty [1]. These quantified property differences mean that generic substitution without explicit head-to-head data introduces unquantifiable risk in both biochemical and cellular assay contexts.

Quantitative Differentiation Evidence for 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one


Lipophilicity-Driven Membrane Permeability Differentiation vs. Morpholine Analog

The target compound exhibits a predicted logP of 5.98, which is approximately 30-fold higher than the morpholine-substituted pyridazine-piperidine analog CAS 2034225-57-3 that displays an XLogP3 of -0.2 [1]. This difference indicates that the target compound resides predominantly in the non-ionized, lipophilic partition space, while the morpholine analog favors aqueous solubility. For applications requiring passive membrane diffusion or blood-brain barrier penetration, the target compound's logP > 5 provides a measurable advantage. Conversely, the morpholine analog is better suited for aqueous formulation conditions.

Lipophilicity Membrane Permeability Drug Design

Conformational Flexibility Advantage: 6 Rotatable Bonds Enable Induced-Fit Binding

The target compound possesses 6 rotatable bonds compared to only 2 rotatable bonds for the morpholine-substituted analog CAS 2034225-57-3 [1]. This 3-fold increase in rotational degrees of freedom translates into a substantially larger conformational ensemble available for target binding. In kinase inhibitor design, enhanced flexibility can facilitate adaptation to DFG-in vs. DFG-out conformations or type II/III inhibitor binding modes. The target compound thus offers greater potential for induced-fit interactions, while the rigid morpholine analog is constrained to a narrower binding pose space. This difference is critical when the desired binding mode requires conformational adaptation not achievable with a rigid scaffold.

Conformational Flexibility Induced-Fit Target Engagement

Molecular Weight and PSA Differentiation Dictate ADME Profile Selection

The target compound has a molecular weight of 361.7 Da and a topological polar surface area (TPSA) of 64.28 Ų, compared to 292.3 Da and 67.8 Ų for the morpholine analog [1]. The 69 Da mass difference and 3.5 Ų reduction in TPSA place the target compound closer to the upper limit of orally bioavailable chemical space, whereas the morpholine analog resides in a lower-molecular-weight, higher-polarity subset. These differences influence passive permeability and transporter recognition: the target compound's lower TPSA combined with higher logP predicts superior passive membrane diffusion, while the morpholine analog's higher TPSA may confer better solubility but reduced passive permeability.

Molecular Weight Polar Surface Area ADME

Optimal Use Cases for 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one


Kinase Inhibitor Lead Optimization Requiring High Lipophilicity

The target compound's logP of 5.98 and low TPSA make it suitable for kinase programs targeting intracellular targets with high membrane permeability requirements, such as Type II kinase inhibitors that bind the DFG-out pocket . Its lipophilicity profile supports brain-penetrant candidate development where CNS exposure is critical. The 6 rotatable bonds allow conformational sampling of the DFG-out pocket, while the pyridazine-3-yloxy group provides a hydrogen-bond acceptor for hinge-region interactions .

Building Block for Diversified Kinase-Focused Compound Libraries

As a commercially available building block (95% purity, Hangzhou Apichem), the compound enables rapid diversification of screening libraries through amide bond formation at the piperidine nitrogen or Suzuki coupling at the pyridazine ring [1]. Its unique benzodioxole-pyridazine hybrid structure is not represented in most commercial kinase inhibitor libraries, offering a chemical space expansion opportunity for hit-finding campaigns [1].

Induced-Fit Binding Studies Requiring Conformational Flexibility

The 3-fold higher rotatable bond count (6 vs. 2) relative to the rigid morpholine analog makes the target compound especially valuable for structural biology studies of induced-fit binding mechanisms [1]. The flexible scaffold can probe cryptic pockets not accessible to rigid analogs, potentially revealing novel allosteric binding sites in kinases or other ATP-binding proteins .

Quote Request

Request a Quote for 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridazin-3-yloxy)piperidin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.